molecular formula C10H8N2O2S B112168 4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine CAS No. 185613-91-6

4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine

Cat. No.: B112168
CAS No.: 185613-91-6
M. Wt: 220.25 g/mol
InChI Key: AKVSKDDSOWLASE-UHFFFAOYSA-N
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Description

4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine is an organic compound that features a benzodioxole ring fused with a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine typically involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction of the resulting intermediate with lithium tetrahydroaluminate . The key steps in the synthesis include:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzodioxole ring with a thiazole ring sets it apart from other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c11-10-12-7(4-15-10)6-1-2-8-9(3-6)14-5-13-8/h1-4H,5H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVSKDDSOWLASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352477
Record name 4-Benzo[1,3]dioxol-5-yl-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185613-91-6
Record name 4-Benzo[1,3]dioxol-5-yl-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 185613-91-6
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